molecular formula C13H15N3O2 B12123920 ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate

ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate

Cat. No.: B12123920
M. Wt: 245.28 g/mol
InChI Key: FOFGXMBUPXKNSZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a benzyl group at the 1-position, an amino group at the 5-position, and an ester moiety at the 3-position. Pyrazole scaffolds are widely studied due to their versatility in pharmaceuticals and agrochemicals, with substitutions significantly influencing reactivity, bioavailability, and biological activity . This compound’s amino and ester groups make it a precursor for further functionalization, such as amide bond formation or coordination chemistry .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 5-amino-1-benzylpyrazole-3-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-8-12(14)16(15-11)9-10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3

InChI Key

FOFGXMBUPXKNSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Benzylhydrazine and Ethyl 2-Cyano-3-Ethoxycrotonate Condensation

A one-pot cyclocondensation approach, adapted from the synthesis of ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (CAS 303066-82-2), provides a foundational methodology. While the target compound differs in substituent positions (carboxylate at position 3 instead of 4), this method highlights critical reaction parameters:

  • Reactants : Ethyl (2Z)-2-cyano-3-ethoxybut-2-enoate and benzylhydrazine dihydrochloride.

  • Base : N-Ethyl-N,N-diisopropylethylamine (DIPEA) in ethanol.

  • Conditions : Reflux at 90°C for 18 hours.

  • Yield : ~70% after silica gel chromatography.

Key mechanistic insights:

  • The reaction proceeds via nucleophilic attack of benzylhydrazine on the α,β-unsaturated ester, followed by cyclization and tautomerization.

  • The amino group at position 5 originates from the hydrazine moiety, while the ester group derives from the crotonate precursor.

Post-Cyclization Functionalization Approaches

Direct Amination via Abnormal Beckmann Rearrangement

The synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate via abnormal Beckmann rearrangement of o-chloroaldehyde derivatives demonstrates a route to introduce amino groups at position 5. Adapting this method for benzyl-substituted pyrazoles would require:

  • Reactant : Benzyl-substituted aldehyde precursor.

  • Conditions : Acidic or basic media to facilitate rearrangement.

Industrial-Scale Considerations and Optimization

Solvent and Temperature Effects

The patent CN105646357A emphasizes solvent selection for scalability. For benzyl-substituted pyrazoles:

  • Preferred solvent : Toluene, due to its high boiling point (110°C) and ability to dissolve polar intermediates.

  • Temperature : Maintaining 22–30°C during hydrazine addition minimizes side reactions.

Purification Challenges

Pyrazole carboxylates often require chromatographic purification, which is impractical industrially. Alternative methods include:

  • Crystallization : Utilizing ethyl acetate/hexane mixtures for gradient recrystallization.

  • Acid-Base Extraction : Leveraging the carboxylic acid’s solubility in aqueous sodium bicarbonate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate exhibits significant biological activities, making it a candidate for drug development. Studies have indicated its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. The unique structural features of this compound, such as the amino group and benzyl substituent, enhance its ability to interact with biological targets.

Mechanism of Action
The compound's mechanism involves forming hydrogen bonds through its amino group and hydrophobic interactions via the benzyl group. These interactions can modulate the activity of enzymes and receptors, providing therapeutic effects against various diseases.

Anti-inflammatory Properties

Research has shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. Comparative studies suggest that its efficacy may be comparable to established anti-inflammatory drugs like diclofenac sodium.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, suggesting potential applications in treating infections and as a pesticide in agricultural settings .

Anti-cancer Effects

Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The specific modifications on the pyrazole ring can significantly influence its anticancer activity, highlighting the importance of structure-activity relationships in drug design.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

StudyFindings
Iovu et al. (2003)Demonstrated fungicidal properties indicating potential agricultural applications.
Sivaramakarthikeyan et al. (2022)Reported significant COX inhibition comparable to traditional anti-inflammatory drugs.
Ming Li (2005)Highlighted the compound's role in plant growth regulation and fungicidal activity.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Differences

  • The 4-fluorobenzyl variant may exhibit greater steric stability compared to the ortho-substituted analog.
  • Methoxy vs. Amino Substitution (Entry 5 vs. Parent): Replacing the 5-amino group with methoxy (Entry 5) introduces an electron-donating group, altering electronic density on the pyrazole ring. This may reduce nucleophilicity at the 5-position, affecting reactivity in subsequent derivatization .
  • Fused Pyrazole-Pyran Systems (Entry 6): Compounds like those in incorporate additional rings and nitrile groups, expanding conjugation and enabling applications in materials science or as kinase inhibitors.

Biological Activity

Ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Its unique structure, which includes an ethyl ester group, an amino group, and a benzyl group attached to a pyrazole ring, contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

C13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}

Physical Properties

  • Molecular Weight: 233.28 g/mol
  • Boiling Point: Not specified

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the inflammatory pathway. This inhibition can lead to reduced synthesis of prostaglandins, resulting in anti-inflammatory effects .
  • Antimicrobial Activity: The presence of the amino and benzyl groups allows for interactions with microbial cell membranes, leading to increased permeability and subsequent cell death.
  • Anticancer Potential: Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various models:

StudyModelResult
Sivaramakarthikeyan et al.Carrageenan-induced rat paw edemaReduced edema significantly compared to control
Abdellatif et al.COX inhibition assaysIC50 values for COX-2: 5.40 µM; selectivity index > 344

Anticancer Activity

The compound has shown promise in cancer research:

StudyCancer TypeMechanismResult
MDPI ReviewVarious cancersInduction of apoptosis via caspase activationSignificant reduction in cell viability observed

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rat models, the administration of this compound significantly reduced inflammation markers. Histopathological analysis showed minimal degenerative changes in vital organs, indicating a favorable safety profile alongside its efficacy .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted on human cancer cell lines where the compound was found to inhibit growth significantly. The mechanism was attributed to the activation of apoptotic pathways, leading to increased caspase activity. Results indicated that the compound could serve as a potential therapeutic agent against certain cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 5-amino-1-benzyl-1H-pyrazole-3-carboxylate?

  • Methodological Answer : The compound is synthesized via cyclocondensation of ethyl acetoacetate with hydrazine hydrate, followed by benzylation using benzyl halides under basic conditions. Alternative methods include formamidine acetate as a precursor in ethanol under reflux, with subsequent alkylation. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use 1H NMR (400 MHz, DMSO-d6) to confirm pyrazole ring protons (δ 6.2–6.8 ppm) and benzyl group aromatic protons (δ 7.3–7.5 ppm). 13C NMR identifies the ester carbonyl (δ ~165 ppm) and pyrazole carbons. IR spectroscopy verifies the ester C=O stretch (~1700 cm⁻¹) and NH₂ bands (~3350 cm⁻¹). HRMS (ESI+) confirms the molecular ion ([M+H]⁺ calculated for C₁₃H₁₆N₃O₂: 258.1237).

Q. What safety protocols should be followed during handling?

  • Methodological Answer : Despite limited toxicity data, assume irritancy potential. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Emergency exposure response: flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists.

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer : Employ density functional theory (DFT) (e.g., Gaussian, ORCA) to model transition states and activation energies. Use ICReDD’s reaction path search algorithms to predict solvent effects (e.g., ethanol vs. DMF) and optimal temperatures. Validate with high-throughput robotic screening to iteratively refine conditions (e.g., catalyst loading, reaction time).

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer : Conduct orthogonal assays :

  • Antimicrobial : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains.
  • Anticancer : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with controls for cytotoxicity (e.g., HEK293).
  • SAR Analysis : Compare with analogs (e.g., 5-nitro or 5-chloro derivatives) to identify substituent effects. Ensure purity via HPLC and validate target engagement (e.g., kinase inhibition assays).

Q. What crystallographic strategies determine the compound’s 3D structure?

  • Methodological Answer : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Collect X-ray data at 100 K using a synchrotron source. Solve structures via direct methods (SIR97) and refine with SHELXL (full-matrix least-squares). Validate with PLATON for twinning and CCDC deposition. Key metrics: R-factor <5%, electron density maps confirming NH₂ and benzyl orientations.

Q. How to design derivatives for improved pharmacokinetic properties?

  • Methodological Answer : Modify the ester group (e.g., methyl to tert-butyl) to enhance metabolic stability. Introduce bioisosteres (e.g., replacing benzyl with pyridylmethyl) for solubility. Assess logP (HPLC vs. calculated) and plasma stability (incubation with liver microsomes). Use molecular docking (AutoDock Vina) to predict target binding (e.g., COX-2 or EGFR).

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